N'-Hydroxy-2-(oxolan-2-YL)ethanimidamide
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Overview
Description
N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17168 g/mol . This compound is characterized by the presence of a hydroxy group, an oxolane ring, and an ethanimidamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide typically involves the reaction of hydroxylamine with 2-(oxolan-2-yl)ethanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets. The ethanimidamide moiety can interact with active sites of enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide: Similar structure but with a methoxy group instead of a hydroxy group.
N’-Hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide: Similar structure but with the oxolane ring attached at a different position.
Uniqueness
N’-Hydroxy-2-(oxolan-2-yl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the hydroxy group and the oxolane ring enhances its reactivity and binding affinity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)4-5-2-1-3-10-5/h5,9H,1-4H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCWIWCZARKAMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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